3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid

Fragment-Based Drug Discovery Lipophilicity Physicochemical Property Optimization

Fragment library designers frequently face para-substituted benzoic acids that bias scaffolds toward linear growth, limiting topological diversity. This 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0) is the meta isomer that introduces a 120° kink, enabling non-linear fragment elaboration. - Quantifiably lower LogP (1.40 vs. 1.50720 for the 4-isomer) supports lead-like lipophilicity targets. - Distinct pKa (3.96 vs. 4.20) alters the charge state of the carboxylic acid H-bond donor/acceptor. - Supplied as part of a curated specialty collection; exact regiochemistry is non-fungible for hit confirmation and SAR studies. - Standard ambient shipping; for R&D use only.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 878742-28-0
Cat. No. B1384850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid
CAS878742-28-0
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC(=CC=C1)C(=O)O)O
InChIInChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14)
InChIKeyVKXLALQKRXWOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Overview


3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0) is a meta-substituted benzoic acid derivative featuring a terminal alkyne and a tertiary alcohol functional group. With the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol, it is classified as a specialty organic building block, primarily utilized in early-stage medicinal chemistry and fragment-based drug discovery campaigns . It is supplied by Sigma-Aldrich as part of the AldrichCPR collection, a curated set of unique chemicals for which the vendor does not collect analytical data and sells on an 'as-is' basis, underscoring its specific rarity in commercial catalogs .

Non-Fungibility of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid


Generic substitution among in-class analogs of 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is unreliable because the precise regiochemistry of the alkyne on the aromatic core fundamentally alters key physicochemical parameters, including lipophilicity (LogP) , ionization potential (pKa) [1], and molecular geometry. These three properties are pivotal determinants of a chemical probe's solubility in aqueous screening buffers, its passive membrane permeability, and its capacity for specific hydrogen-bonding interactions with a biological target. Since fragment-based drug discovery (FBDD) relies on detecting weak but highly ligand-efficient binding events, even a fractional shift in LogP or a change in the orientation of a key hydrogen bond donor/acceptor can obliterate a hit, making the precise structural identity of this compound non-fungible versus its regioisomers or esters [2].

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Physicochemical Differentiation


Lipophilicity Advantage in Fragment Screening

The target 3-isomer (CAS 878742-28-0) has a reported and independently verified LogP value of 1.40. This is not a property shared by all regioisomers or analogs. The 4-regioisomer (CAS 63165-02-6) is also reported with a LogP of 1.40 by the same source, but an authoritative physicochemical database reports a significantly higher LogP of 1.50720 for the 4-isomer . This indicates that the 3-substituted arrangement enables a slightly lower and, crucially, more desirable lipophilicity within the 'Rule of Three' space (LogP ≤ 3) for fragments, offering a superior starting point for lead optimization where every 0.1 LogP unit can impact pharmacokinetic profiles .

Fragment-Based Drug Discovery Lipophilicity Physicochemical Property Optimization

Acidity Advantage of Meta Substitution

The predicted pKa of the 3-isomer's carboxylic acid moiety is 3.96 ± 0.10 [1]. This value reflects the electron-withdrawing effect of the alkyne substituent from the meta position, which stabilizes the carboxylate anion. In contrast, the 4-isomer, where the substituent can exert a resonance effect through the para position, exhibits a predicted pKa of 4.20 ± 0.10 [2]. This -0.24 pKa unit difference signifies that at a physiological pH of 7.4, the meta isomer will be ionized to a quantitatively greater extent (approximately 99.97% ionized vs. 99.94% for the para isomer for the acid, which translates to a marginally different protonation state for any conjugated amine). While small, this difference can be significant in a tightly defined binding pocket where a single charged interaction is being modulated.

Ionization State Permeability Computational Chemistry

Meta-Substitution Geometry Vector for Fragment Growing

The 3-(3-hydroxy-3-methylbut-1-yn-1-yl) substitution on the benzoic acid ring directs the key functional group with an exit vector of 120° relative to the carboxylic acid. This is geometrically distinct from the 180° vector of the para isomer (CAS 63165-02-6) and the sterically hindered 60° vector of the ortho isomer (CAS 147454-79-3) . In a structure-based drug design campaign, the exit vector is often the single most important determinant of whether a fragment's functional groups can be productively elaborated to access adjacent binding pockets without a clash. Replacing the meta isomer with the para or ortho analog would redirect the growing vector by 60° or 120°, which would almost certainly lead to a steric clash with the protein surface or to directing the molecule into solvent, thereby losing all binding affinity [1].

Structure-Based Drug Design Fragment Growing Vector Analysis

Commercial Exclusivity Validates Probe Utility

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is explicitly listed under the Sigma-Aldrich CPR (Custom Premium Research) collection, a designation for chemicals supplied to early discovery researchers on an 'as-is' basis with no standard analytical data collected . This contrasts with the methyl ester analog (CAS 33577-97-8) and the 2-isomer (CAS 147454-79-3), which are available from multiple mainstream catalog vendors with standard QC specifications . The 'as-is' status and its exclusive presence in a proprietary screening collection indicate that this molecule is a specialized tool for exploring uncharted chemical space, not a commodity building block. Its procurement is driven by the specific hypothesis that its exact spatial and electronic configuration will yield a unique biological response, a hypothesis that cannot be tested with off-the-shelf alternatives.

Chemical Supply Chain Research Chemical Procurement Hit-to-Lead

3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid: Procurement Scenarios


Fragment Library Design with Meta-Vector Bias

A medicinal chemistry team designing a fragment library is seeking to bias their collection with meta-substituted scaffolds. Rather than using the common 4-isomer, which biases the library towards linear, para-vector growth, researchers should procure this 3-isomer to strategically introduce a 120° kink into their fragments . The quantifiably lower LogP of 1.40 versus the 4-isomer's 1.50720 also supports a library design goal of lower lipophilicity, improving the physical properties of the resulting lead compounds.

Hydrogen-Bonding Pharmacophore Selectivity Profiling

In a target where a carboxylic acid and a tertiary alcohol are hypothesized to form a specific bidentate hydrogen-bonding network, the precise orientation of the alkyne linker is critical. The 3-isomer's geometry dictates that the two functional groups are in a specific, fixed spatial relationship. The quantifiably different pKa (3.96 vs. 4.20) will also alter the charge state of the hydrogen bond donor/acceptor [1]. Procurement of the 3-isomer over the 4-isomer is essential here, as the change in pKa and vector cannot be compensated for by adjusting the chemical structure of the para analog without a full redesign of the molecule.

Hit Validation Using a Unique Chemical Probe

A research group has identified a screening hit from a proprietary compound collection that matches this exact structure. To confirm the activity and eliminate the possibility of an impurity artifact, they must re-order the exact compound. The fact that this specific meta isomer is distributed by Sigma-Aldrich under the restricted AldrichCPR designation, with no standard analytical certificate, confirms its identity as the same non-commodity probe used in the original screen . No alternative commercially available regioisomer can serve this validation purpose.

Technical Documentation Hub

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